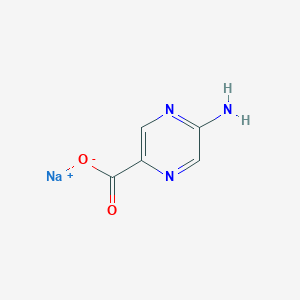

Sodium 5-aminopyrazine-2-carboxylate

説明

Structure

3D Structure of Parent

特性

分子式 |

C5H4N3NaO2 |

|---|---|

分子量 |

161.09 g/mol |

IUPAC名 |

sodium;5-aminopyrazine-2-carboxylate |

InChI |

InChI=1S/C5H5N3O2.Na/c6-4-2-7-3(1-8-4)5(9)10;/h1-2H,(H2,6,8)(H,9,10);/q;+1/p-1 |

InChIキー |

IDBXPDCWZAYRIC-UHFFFAOYSA-M |

正規SMILES |

C1=C(N=CC(=N1)N)C(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

Reaction Conditions:

-

Isolation : Evaporate solvent under reduced pressure, followed by recrystallization from ethanol/water (1:3 v/v).

Yield : 85–92%.

Purity : ≥98% (HPLC).

Microwave-Assisted Substitution Reaction

Microwave irradiation enhances reaction efficiency for precursor synthesis. This method starts with 5-chloropyrazine-2-carboxylic acid, which undergoes ammonolysis followed by neutralization.

Steps:

-

Ammonolysis :

-

Neutralization :

Yield : 70–75% (over two steps).

Advantage : Reduced reaction time (30 min vs. 6–8 hours conventionally).

Catalytic Oxidation of 2,5-Dimethylpyrazine

Indirect synthesis via oxidation of 2,5-dimethylpyrazine using KMnO₄, followed by selective neutralization.

Protocol:

-

Oxidation :

-

Acidification and Extraction :

-

Amination and Neutralization :

Yield : 47–60% (over three steps).

Challenges : Requires precise pH control to avoid dicarboxylic acid byproducts.

Industrial-Scale Continuous Flow Synthesis

Recent patents describe continuous flow reactors for high-yield, scalable production.

Process Overview:

-

Precursor Synthesis :

-

5-Aminopyrazine-2-carboxylic acid is synthesized via regioselective chlorination and ammonolysis in a flow reactor.

-

-

Neutralization :

-

In-line mixing with NaOH solution (0.5–1.0 M) at 40–60°C.

-

-

Crystallization :

-

Continuous anti-solvent crystallization using ethanol.

-

Yield : 90–95%.

Throughput : 1–5 kg/hour.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Neutralization | 85–92% | ≥98% | Moderate | High |

| Microwave-Assisted | 70–75% | ≥97% | Low | Moderate |

| Catalytic Oxidation | 47–60% | ≥95% | High | Low |

| Continuous Flow | 90–95% | ≥99% | Very High | Very High |

Key Findings :

-

Direct Neutralization is optimal for small-scale lab synthesis due to simplicity.

-

Continuous Flow excels in industrial settings, offering superior yield and throughput.

-

Catalytic Oxidation suffers from byproduct formation but remains viable for integrated production lines.

Critical Parameters for Optimization

pH Control

Solvent Selection

Temperature

-

Elevated temperatures (40–60°C) accelerate neutralization but require careful monitoring to avoid decomposition.

Emerging Methodologies

Enzymatic Amination

化学反応の分析

反応の種類: 5-アミノピラジン-2-カルボン酸ナトリウムは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するピラジン誘導体を形成するために酸化される可能性があります。

還元: 特定の条件下で還元して、さまざまなアミノピラジン誘導体を生成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまなピラジン誘導体があり、これらは医薬品やその他の生物活性化合物の合成における重要な中間体です .

4. 科学研究への応用

5-アミノピラジン-2-カルボン酸ナトリウムは、科学研究で幅広い用途があります。

化学: より複雑なピラジン誘導体の合成における構成要素として使用されます。

生物学: この化合物は、抗菌活性や抗ウイルス活性などの潜在的な生物活性について研究されています。

医学: 特にファビピラビルなどの抗ウイルス薬を含む医薬品化合物の合成における中間体として役立ちます.

産業: 5-アミノピラジン-2-カルボン酸ナトリウムは、さまざまなファインケミカルの生産や分析化学における参照標準として使用されます.

科学的研究の応用

Sodium 5-aminopyrazine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

作用機序

5-アミノピラジン-2-カルボン酸ナトリウムの作用機序は、主に生物活性化合物の合成における中間体としての役割に関連しています. たとえば、ファビピラビルの場合、この化合物は代謝変換を受けて活性型になり、ウイルスのRNA依存性RNAポリメラーゼを阻害することにより、ウイルスの複製を阻止します . 関連する分子標的と経路は、5-アミノピラジン-2-カルボン酸ナトリウムから合成された生物活性化合物に固有です .

類似の化合物:

- 5-アミノピラジン-2-カルボン酸

- プロピル5-アミノピラジン-2-カルボン酸

- 3,6-ジクロロピラジン-2-カルボニトリル

比較: 5-アミノピラジン-2-カルボン酸ナトリウムは、その親酸である5-アミノピラジン-2-カルボン酸と比較して、溶解性と安定性を高めるナトリウム塩の形であるため、ユニークです . これにより、特定の合成用途や分析用途に適しています. さらに、ファビピラビルなどの抗ウイルス薬の合成における中間体としての役割は、医薬品化学における重要性を強調しています .

類似化合物との比較

Key Properties :

- Solubility : The sodium salt form improves aqueous solubility compared to the free acid, making it suitable for drug formulations.

- Structure : The planar pyrazine ring with electron-donating (-NH₂) and ionizable (-COO⁻) groups enables interactions with biological targets.

Comparison with Similar Pyrazine Derivatives

Physicochemical Properties

| Property | Sodium 5-aminopyrazine-2-carboxylate | Propyl Ester (Compound 2 ) | 5-Chloro-N-phenylamide |

|---|---|---|---|

| Solubility (Water) | High (ionized carboxylate) | Low (ester) | Very low (lipophilic) |

| Melting Point | Decomposes >245°C (free acid form) | 135–138°C | 160–220°C (variable) |

| log P | ~-1.5 (predicted) | 1.2–1.5 | 2.8–3.5 |

| Stability | Stable in aqueous solutions | Hydrolyzes under acidic conditions | Stable in organic phases |

Key Findings and Trends

Positional Substitution: 5-Amino Group: Enhances hydrogen bonding with biological targets (e.g., bacterial enzymes) . 2-Carboxylate vs. Ester/Amide: Carboxylate improves solubility but reduces membrane permeability; esters/amides balance lipophilicity and hydrolysis rates .

Activity vs. Lipophilicity :

- Higher log P values (e.g., 5-chloro-N-phenylamide) correlate with antimycobacterial efficacy but may limit aqueous solubility .

- Sodium salt derivatives are optimal for parenteral delivery, while esters/amides suit oral formulations .

Synthetic Flexibility :

生物活性

Sodium 5-aminopyrazine-2-carboxylate is a sodium salt derivative of 5-aminopyrazine-2-carboxylic acid, characterized by a pyrazine ring with an amino group and a carboxylate group. This compound has attracted significant attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

Chemical Structure and Properties

- Molecular Formula : C₅H₄N₂O₂Na

- Molecular Weight : Approximately 143.11 g/mol

- Structure : The compound features a five-membered heterocyclic ring, which is crucial for its biological activity.

Antimicrobial Activity

This compound has shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Its mechanism of action is believed to involve disruption of bacterial metabolism, particularly through interference with the CoA biosynthetic pathway.

-

Binding to Target Proteins :

- This compound interacts with specific proteins involved in metabolic pathways within bacteria, notably PanD, an enzyme critical for coenzyme A biosynthesis in Mycobacterium tuberculosis .

- Isothermal titration calorimetry studies have indicated strong binding affinities to these target proteins, suggesting a potential for therapeutic applications against resistant strains of tuberculosis .

-

Comparison with Related Compounds :

- Structural analogs such as pyrazinamide and pyrazinoic acid are known for their roles in tuberculosis treatment. This compound shares structural similarities with these compounds but exhibits unique biological activities that differentiate it from its counterparts .

In Vitro Studies

A series of studies have evaluated the antimicrobial efficacy of this compound and its derivatives:

- Antimycobacterial Activity : The compound demonstrated significant activity against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established treatments .

- Cytotoxicity Assessment : In vitro cytotoxicity tests on HepG2 cancer cell lines indicated that while some derivatives exhibited low cytotoxicity, this compound maintained a favorable safety profile .

Comparative Efficacy Table

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 12.5 | Antimycobacterial |

| Pyrazinamide | 10 | Antitubercular |

| Pyrazinoic Acid | 15 | Active Metabolite |

| Ethyl 5-Aminopyrazine-2-Carboxylate | >50 | Less Active |

Q & A

Q. What are the established synthetic routes for Sodium 5-aminopyrazine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization or carboxylation of pyrazine derivatives. For example, hydrothermal synthesis using zinc nitrate and 3-aminopyrazine-2-carboxylic acid under controlled pH (adjusted with NaOH) yields coordination complexes with the sodium ion incorporated into the crystal structure . Alternative methods involve chlorination, esterification, and oxidation of precursors like 2,5-dimethylpyrazine, with yields dependent on temperature and stoichiometric control of reagents like N-chlorosuccinimide . Key parameters include reaction time (3 days for hydrothermal synthesis) and solvent systems (e.g., H₂O/DMF mixtures).

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., carboxylate C=O stretches near 1650–1700 cm⁻¹ and N–H bends from the amine group).

- X-ray crystallography resolves the octahedral coordination geometry of metal complexes, as seen in Zn(II) structures, and hydrogen-bonding networks stabilizing the crystal lattice .

- Elemental analysis confirms purity, while NMR (¹H/¹³C) verifies proton environments and carbon frameworks in solution .

Q. How should this compound be stored and handled to ensure stability?

Store at 0–6°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, as UV radiation may disrupt the aromatic pyrazine ring. For dissolution, use polar aprotic solvents like DMSO (50 mg/mL with sonication) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in metal coordination or drug design?

Density Functional Theory (DFT) optimizes ligand-metal binding energies and identifies charge distribution in the pyrazine ring, guiding the design of coordination complexes. For example, zwitterionic forms of the ligand (with protonated amine and deprotonated carboxylate) enhance chelation with divalent metals like Zn(II) . Molecular docking studies can also model interactions with biological targets, such as enzyme active sites, by analyzing hydrogen-bonding and π-π stacking potential .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies arise from variations in precursor purity, solvent choice, and heating methods. For instance, hydrothermal synthesis at 443 K achieves higher crystallinity but lower yield (~15–20%) compared to solution-phase routes . Statistical optimization (e.g., Design of Experiments) can isolate critical factors like pH and temperature, while in situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation .

Q. How does the compound’s hydrogen-bonding network influence its solid-state properties and solubility?

The carboxylate and amine groups form intermolecular N–H⋯O and O–H⋯O bonds, creating a 3D network that reduces solubility in non-polar solvents. This network stabilizes the crystal lattice but complicates dissolution in aqueous media without sonication or co-solvents . Modifying counterions (e.g., substituting Na⁺ with K⁺) or functionalizing the pyrazine ring (e.g., bromination) can alter solubility profiles .

Q. What role does this compound play in synthesizing pharmacologically active derivatives?

It serves as a precursor for pyrazine-based drugs, such as antidiabetic agents (e.g., Glipizide) and uric acid inhibitors (e.g., Allopurinol analogs). The carboxylate group enables conjugation with amines via carbodiimide coupling, while the amine site allows for further substitution (e.g., acylations) to enhance bioavailability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。